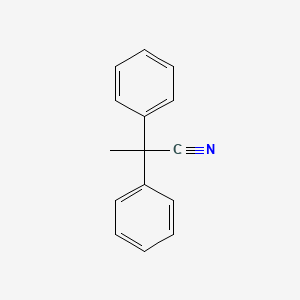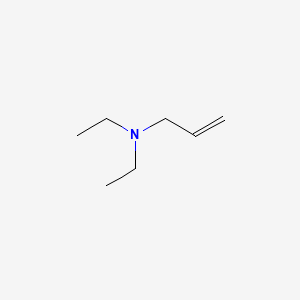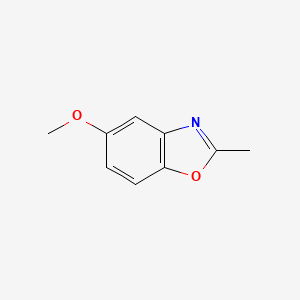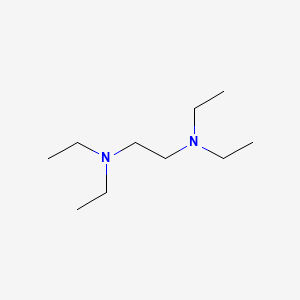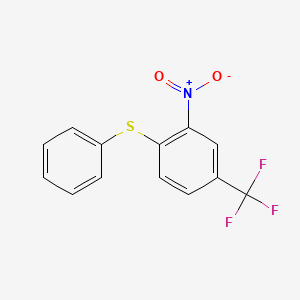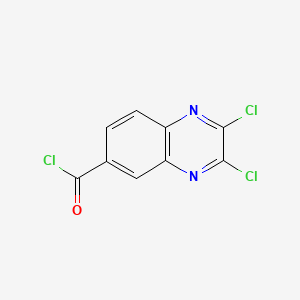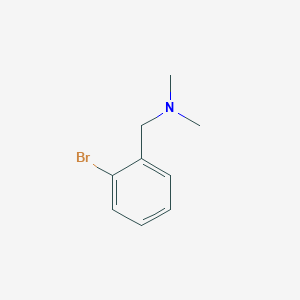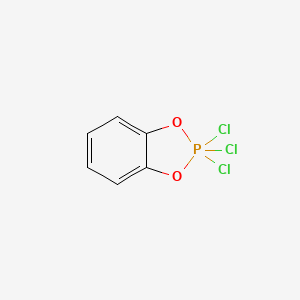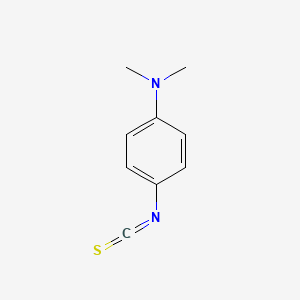
2,2-Difluorpropan
Übersicht
Beschreibung
2,2-Difluoropropane is a compound that is part of a broader class of fluorinated organic molecules, which are of significant interest in various fields such as medicinal chemistry, material sciences, and organic synthesis. While the specific molecule of 2,2-Difluoropropane is not directly studied in the provided papers, the related compounds and their properties can give us insights into its characteristics. For instance, the study of 1,2-difluoroethane and its molecular structure can provide a basis for understanding the structural aspects of difluoropropanes .
Synthesis Analysis
The synthesis of gem-difluorinated compounds, such as gem-difluorocyclobutanes, is relevant to the synthesis of 2,2-Difluoropropane. These compounds are synthesized using fluorine sources like Selectfluor and Py·HF, and the process involves a Wagner-Meerwein rearrangement under mild conditions . This method could potentially be adapted for the synthesis of 2,2-Difluoropropane, considering the structural similarities and reactivity of fluorinated compounds.
Molecular Structure Analysis
The molecular structure of related difluorinated compounds has been extensively studied using techniques like electron diffraction. For example, the structure of 1,2-difluoroethane shows a preference for the gauche conformation due to hyperconjugation effects, although the (1)J(CF) coupling constant is not influenced by hyperconjugation . This information can be extrapolated to predict the conformational preferences of 2,2-Difluoropropane, which may also exhibit similar electronic effects.
Chemical Reactions Analysis
The reactivity of difluorinated compounds is highlighted in the transformation of gem-difluorocyclopropanes. These compounds can undergo ring-opening reactions to form various fluorinated organic molecules . The reactivity patterns observed in these transformations could be relevant to understanding the types of reactions that 2,2-Difluoropropane might undergo, such as nucleophilic substitutions or eliminations that are common in organofluorine chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorinated compounds are influenced by the presence of fluorine atoms. For instance, the study of 1,2-difluoroethane's angular dependence on coupling constants provides insights into the electronic properties and molecular dipoles of such molecules . Additionally, the gas-phase structure of perfluoro-1,2-dioxolane, a related fluorinated compound, reveals a half-chair conformation and specific geometric parameters that could be similar to those of 2,2-Difluoropropane .
Wissenschaftliche Forschungsanwendungen
Toxizitätsstudien
Toxizitätsstudien sind ein weiterer wichtiger Forschungsbereich, der 2,2-Difluorpropan betrifft . Die US-amerikanische Umweltbehörde (EPA) hat vorläufige, von Experten begutachtete Toxizitätswerte für diese Verbindung ermittelt . Das Verständnis der Toxizität einer Verbindung ist entscheidend für die Bewertung ihrer Sicherheit und potenziellen Auswirkungen auf die Gesundheit, die die Vorschriften und Richtlinien für ihre Verwendung beeinflussen können .
Umweltverträglichkeitsprüfung
Die Umweltverträglichkeit von this compound ist ebenfalls Gegenstand von Studien . Die Bewertung der Umweltverträglichkeit einer Verbindung beinhaltet die Untersuchung ihres Verhaltens in der Umwelt, einschließlich ihrer Persistenz, ihres Bioakkumulationspotenzials und ihrer Auswirkungen auf die Tierwelt . Diese Informationen können die Umweltpolitik und die Managementstrategien lenken .
Industrielle Anwendungen
This compound könnte aufgrund seiner einzigartigen Eigenschaften potenzielle industrielle Anwendungen haben . Zum Beispiel könnten seine thermophysikalischen Eigenschaften es in Prozessen nützlich machen, die eine präzise Temperatur- und Druckregelung erfordern .
Medizinische Forschung
Angesichts seines Toxizitätsprofils könnte this compound auch in der medizinischen Forschung relevant sein . Die Untersuchung der Auswirkungen der Exposition gegenüber dieser Verbindung könnte Aufschluss über ihre potenziellen Risiken geben und medizinische Behandlungen bei Exposition informieren .
Chemische Synthese
This compound könnte auch in der chemischen Synthese eingesetzt werden . Seine einzigartige Struktur und seine Eigenschaften könnten es zu einem nützlichen Reagenz oder Zwischenprodukt bei der Synthese anderer Verbindungen machen .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2,2-Difluoropropane are currently unknown. This compound is a derivative of propane, with two fluorine atoms replacing two hydrogen atoms . .
Pharmacokinetics
The presence of fluorine atoms may affect its metabolism and excretion, potentially leading to bioaccumulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoropropane. For instance, temperature and pressure can affect its state (liquid or gas) and therefore its absorption and distribution . Additionally, the presence of other chemicals in the environment could potentially influence its stability and reactivity.
Eigenschaften
IUPAC Name |
2,2-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXSQDNPKVBDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870529 | |
| Record name | 2,2-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
420-45-1 | |
| Record name | Propane, 2,2-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2-Difluoropropane?
A1: The molecular formula of 2,2-Difluoropropane is C3H6F2, and its molecular weight is 80.07 g/mol. []
Q2: What spectroscopic techniques have been used to characterize 2,2-Difluoropropane?
A2: Various spectroscopic techniques have been employed to study 2,2-Difluoropropane, including:
- Photoionization Mass Spectrometry: Used to determine ionization potentials, appearance energies of fragment ions, and thermochemical properties. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and bonding in the molecule. [, ]
- Vibrational Spectroscopy: Includes infrared (IR) and Raman spectroscopy, revealing information about molecular vibrations and rotations. [, , , ]
- Microwave Spectroscopy: Provides highly precise structural information, such as bond lengths and angles. [, ]
Q3: What is the proton affinity of 1,1-difluoroethylene, as determined through studies involving 2,2-Difluoropropane?
A3: By analyzing the fragmentation patterns of 2,2-Difluoropropane using photoionization mass spectrometry, researchers have indirectly determined the proton affinity of 1,1-difluoroethylene to be 174.8 kcal/mol. This value was derived from thermochemical cycles involving the appearance energies of fragment ions from 2,2-Difluoropropane. []
Q4: How does the decomposition of chemically activated 2,2-Difluoropropane compare to other difluoropropane isomers?
A4: Studies on chemically activated difluoropropanes reveal that 2,2-Difluoropropane exhibits a higher rate of hydrogen fluoride elimination compared to 1,1-difluoropropane. This difference in reactivity is attributed to the influence of the fluorine substituents on the activation energies for the elimination process. [, ]
Q5: How does fluorination impact the C-C-C bond angle in propane?
A5: Gas-phase structural studies comparing propane, 2,2-Difluoropropane, and perfluoropropane reveal that fluorination leads to a widening of the C-C-C bond angle. This effect is attributed to the electronegativity of fluorine atoms, which influence the electron distribution and bonding within the molecule. [, ]
Q6: Can 2,2-Difluoropropane be synthesized using methylsulphur trifluoride (CH3SF3)?
A6: Yes, 2,2-Difluoropropane can be synthesized through the reaction of methylsulphur trifluoride (CH3SF3) with acetone. This reaction proceeds via an oxygen-fluorine exchange mechanism, highlighting the fluoride ion donating ability of CH3SF3. []
Q7: How can gem-difluorocyclopropanes be transformed into 2,2-difluoropropane derivatives?
A7: Single electron oxidants like ceric ammonium nitrate (CAN) or potassium persulfate (K2S2O8) can facilitate the ring-opening of gem-difluorocyclopropanes. In the presence of potassium bromide (KBr), this reaction yields 1,3-dibromo-2,2-difluoropropanes. By modifying the reaction conditions, other functional groups like hydroxyl or acetamido groups can be incorporated regioselectively at the C1 position of the resulting 2,2-difluoropropane structure. []
Q8: How can difluoromethyl phenyl sulfone be utilized in the synthesis of anti-2,2-difluoropropane-1,3-diols?
A8: Difluoromethyl phenyl sulfone acts as a difluoromethylene dianion equivalent in reactions with aryl aldehydes, enabling the stereoselective synthesis of anti-2,2-difluoropropane-1,3-diols. This reaction, mediated by potassium tert-butoxide, provides an efficient route to both symmetrical and unsymmetrical diols from readily available starting materials. [, ]
Q9: How have computational methods been used to study 2,2-Difluoropropane?
A9: Computational chemistry plays a vital role in understanding the properties and behavior of 2,2-Difluoropropane. Researchers utilize these methods for:
- Calculating strain energies: Determining the impact of substituents on the stability of 2,2-Difluoropropane and related cyclic molecules. []
- Modeling positron-electron annihilation: Predicting the gamma-ray spectra arising from positron annihilation in 2,2-Difluoropropane, providing insights into the electron distribution and interactions within the molecule. [, ]
- Studying internal rotation: Analyzing the torsional vibrational spectra of 2,2-Difluoropropane to determine the barrier to internal rotation of the methyl groups. [, ]
Q10: What are some potential applications of 2,2-Difluoropropane?
A10: While not directly addressed in the provided research, 2,2-Difluoropropane, as a fluorinated hydrocarbon, may find potential applications in areas such as:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




